N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-8-6-9(16(18)19)2-3-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSWMUQIUDZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitro substituent on the phenyl ring undergoes selective reduction to an amine under catalytic hydrogenation:
| Condition | Product | Catalysts | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (1 atm), EtOH, 25°C | N-(2-methyl-4-aminophenyl)-pyrazine-2-carboxamide | 10% Pd/C | 92 | |
| Fe/HCl | Same product | – | 68 |
Applications : The reduced amine derivative shows enhanced bioavailability and is a precursor for secondary functionalization (e.g., acylation) .
Hydrolysis of Carboxamide
The carboxamide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic regimes:
| Condition | Product | Notes | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Pyrazine-2-carboxylic acid + 2-methyl-4-nitroaniline | Complete cleavage | |
| 2M NaOH, EtOH, 80°C, 6 hrs | Same products | Partial degradation |
Kinetics : Hydrolysis rates correlate with electron-withdrawing effects from the nitro group, which destabilizes the amide bond .
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring’s electron-deficient nature directs electrophiles to the phenyl ring. Nitration and halogenation occur at the phenyl para position (relative to the methyl group):
| Reaction | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro derivative | 55 | |
| Bromination | Br₂, FeBr₃, DCM, 25°C | 4-bromo derivative | 63 |
Regioselectivity : The methyl group exerts ortho/para-directing effects, while the nitro group strongly deactivates the ring .
Biological Activity and Reactivity Correlations
-
Antimycobacterial Activity : The nitro group enhances lipophilicity (Log P = 2.53), improving membrane penetration. MIC against M. tuberculosis H37Rv is ≥32 μg/ml .
-
Enzyme Inhibition : Molecular docking reveals hydrogen bonding between the carboxamide’s NH and CmaA2 enzyme’s active site (binding energy: −8.2 kcal/mol) .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) in methanol generates pyrazine-2-carboxylic acid and nitroso derivatives via radical intermediates .
-
Thermal Stability : Decomposition initiates at 210°C (DSC data), releasing NOₓ gases from nitro group degradation .
This compound’s reactivity profile is foundational for designing derivatives with optimized pharmacological properties, particularly in antitubercular applications .
Scientific Research Applications
Antimycobacterial Activity
Overview
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide has been primarily studied for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Its structure allows it to inhibit critical enzymes involved in the mycobacterial cell wall synthesis.
Case Study: In-Silico and In-Vitro Evaluations
A notable study synthesized N-(2-nitrophenyl)pyrazine-2-carboxamide and evaluated its activity against Mtb using both in-silico and in-vitro methods. The compound demonstrated inhibition of Mtb mycolic acid cyclopropane synthase CmaA2, with an effective concentration of ≥32 μg/ml for significant bacterial inhibition .
Data Table: Antimycobacterial Activity
| Compound | MIC (μg/ml) | Target Enzyme |
|---|---|---|
| N-(2-nitrophenyl)pyrazine-2-carboxamide | 32 | CmaA2 |
| 3-(4-Nitrophenyl)pyrazine-2-carboxylic acid | 1.56 | Mycobacterium tuberculosis H37Rv |
Treatment of Metabolic Disorders
Overview
Recent research has indicated that derivatives of pyrazine compounds, including this compound, may play a role in the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM).
Case Study: TGR5 Agonist Activity
In a study focusing on the design and synthesis of novel pyrazine derivatives, compounds were evaluated for their activity as TGR5 agonists. One derivative exhibited significant glucose-lowering effects in C57 BL/6 mice, suggesting potential applications in diabetes management .
Data Table: TGR5 Agonist Activity
| Compound | EC50 (nM) | Effect on Blood Glucose (C57 BL/6 Mice) |
|---|---|---|
| Compound 18k | 1.4 | Significant reduction |
| Reference INT-777 | - | Baseline comparison |
Antibacterial and Antifungal Properties
Overview
Beyond its antimycobacterial activity, this compound has shown promising results against various bacterial and fungal strains.
Case Study: Broad-Spectrum Activity
Research into a series of pyrazine derivatives revealed that certain compounds exhibited broad-spectrum antibacterial and antifungal activities, with some showing effectiveness comparable to established antibiotics .
Data Table: Antibacterial Activity
| Compound | MIC (μg/ml) | Target Bacteria/Fungi |
|---|---|---|
| N-(4-Nitrophenyl)pyrazine-2-carboxamide | 6.25 | Escherichia coli |
| N-(3-Aminophenyl)pyrazine-2-carboxamide | 12.5 | Staphylococcus aureus |
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Biological Activity
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a methyl and nitro group on the phenyl moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets within cells. Key aspects include:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Enzyme Interaction : The pyrazine ring can bind to enzymes and receptors, influencing their activity and affecting cellular signaling pathways.
Antimicrobial Activity
Research highlights the compound's potential as an antimicrobial agent. In vitro studies have shown significant activity against various pathogens:
- Mycobacterium tuberculosis : The compound exhibits notable antimycobacterial properties. For instance, derivatives of pyrazine-2-carboxamide have demonstrated high efficacy against M. tuberculosis, with MIC values lower than standard treatments like pyrazinamide (PZA) .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | < 8 | Significant against M. tuberculosis |
| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | ≤ 2 | Four times more active than PZA |
Anti-inflammatory and Anticancer Properties
The compound has also been evaluated for anti-inflammatory and anticancer effects:
- Anti-inflammatory Activity : Studies suggest that derivatives may inhibit inflammatory pathways, potentially through modulation of cytokine production.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as therapeutic agents in oncology .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated several pyrazine derivatives for their effectiveness against M. tuberculosis. The results indicated that certain compounds had significantly lower MIC values compared to established drugs, suggesting a new avenue for tuberculosis treatment .
- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with other antibiotics, showing enhanced efficacy against resistant strains .
- Toxicity Assessment : Hemolytic activity tests demonstrated that the compound exhibits low toxicity levels, making it a candidate for further development in medicinal chemistry .
Comparison with Similar Compounds
N-(2-Nitrophenyl)pyrazine-2-carboxamide vs. N-(4-Nitrophenyl)pyrazine-2-carboxamide
- Structural Difference : The nitro group is positioned at the 2- or 4-site on the phenyl ring.
- Molecular docking suggests both compounds target mycolic acid cyclopropane synthase (CmaA2), but steric effects from the nitro group’s position may modulate binding efficiency .
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
- Key Compound : Derivative 5d (N-(3′-acetyl-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide) exhibits potent antibacterial activity against XDR S. Typhi (MIC = 6.25 mg/mL) and inhibits alkaline phosphatase (IC50 = 1.469 µM). Docking studies reveal strong binding to DNA gyrase (∆G = −7.5648 kcal/mol), surpassing ciprofloxacin .
- Comparison : The bromo and acetyl substituents enhance hydrophobic interactions with bacterial targets compared to nitro groups, which may contribute to higher potency .
Alkyl Chain Modifications
5-Alkylamino-N-phenylpyrazine-2-carboxamides (7b–7f)
- Structural Features: These derivatives incorporate alkylamino chains (butyl to octyl) and a 5-chloro-2-hydroxyphenyl group.
- Physicochemical Trends : Melting points decrease with longer alkyl chains (e.g., 257.9–262.1°C for 7b vs. 239.7–242.4°C for 7f), suggesting reduced crystallinity and improved solubility .
Aromatic System Variations
N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)
- Activity : Acts as a selective MAO-B inhibitor (competitive inhibition), highlighting the impact of indole and fluorobenzoyl moieties on enzyme targeting .
- Comparison : The nitro and methyl groups in the target compound may favor interactions with bacterial enzymes over human MAO-B, reflecting substituent-dependent selectivity.
Physicochemical and Stability Profiles
N-(2-Methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Q & A
Q. What are the key structural features of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide, and how are they resolved experimentally?
The compound’s structure is typically resolved via single-crystal X-ray diffraction (SCXRD). For analogous carboxamide ligands (e.g., N-(quinolin-8-yl)pyrazine-2-carboxamide), SCXRD reveals planar molecular geometries with intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing the conformation . The crystal system (monoclinic Cc), unit cell parameters (a = 11.5047 Å, b = 23.410 Å, c = 13.4115 Å, β = 104.305°), and intermolecular interactions (e.g., offset π-stacking with intercentroid distances of 3.367–3.589 Å) are critical for understanding packing behavior . Refinement uses SHELX programs (e.g., SHELXL2018/3) with R values < 0.06 .
Q. What synthetic methodologies are effective for preparing pyrazine-carboxamide derivatives?
A common route involves coupling pyrazine-2-carboxylic acid with aryl amines via carbodiimide-mediated activation (e.g., 1,10-carbonyldiimidazole in 1,2-dichloroethane). For example, N-(quinolin-8-yl)pyrazine-2-carboxamide was synthesized with a 75% yield after refluxing for 16 hours, followed by SiO₂ column chromatography and recrystallization from ethanol . Alternative methods include direct amidation using methyl pyrazinecarboxylate and amines under basic conditions (e.g., CH₃ONa in acetonitrile) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- NMR : Pyrazine protons resonate at δ 8.5–9.5 ppm, while aromatic protons from the 2-methyl-4-nitrophenyl group appear at δ 7.0–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z = 250.26 for C₁₄H₁₀N₄O) .
Advanced Research Questions
Q. How does the coordination behavior of this ligand influence its applications in metal complexes?
Pyrazine-carboxamides act as tridentate ligands, binding via the pyrazine N, amide O, and aryl N atoms. For example, tetranuclear Cu(II) complexes form paddle-wheel structures with bridging acetate ligands, stabilized by Jahn-Teller distortions . The ligand’s planarity and π-acidic pyrazine ring enable charge-transfer interactions, relevant for designing magnetic or catalytic materials .
Q. What computational methods are used to predict supramolecular interactions in its crystal lattice?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify π-stacking and hydrogen-bonding hotspots. For HgX₂ complexes of similar ligands, Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯H, C⋯N contributions), while Non-Covalent Interaction (NCI) plots visualize van der Waals and steric effects . Molecular docking can further assess binding affinities for pharmacological targets .
Q. How do structural modifications (e.g., nitro/methyl groups) affect its biological activity?
The nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like monoamine oxidase-B (MAO-B). For example, N-(3-fluorophenyl)pyrazine-2-carboxamide derivatives show IC₅₀ values of 27 nM for MAO-B inhibition, with selectivity over MAO-A (>100-fold) due to steric complementarity in the enzyme’s active site . Methyl groups improve lipophilicity (log P ~2.47), enhancing blood-brain barrier penetration .
Q. What strategies resolve contradictions in crystallographic data refinement?
Discrepancies in thermal parameters or occupancy factors are addressed by:
- Testing alternative space groups (e.g., Cc vs. P2₁/c) .
- Applying restraints to disordered solvent molecules or flexible substituents .
- Cross-validating with spectroscopic data (e.g., ensuring C=O bond lengths match IR frequencies) .
Methodological Insights
Q. How to optimize reaction conditions for high-yield synthesis?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack in amidation .
- Catalyst screening : DBU or DMAP accelerates carbodiimide-mediated couplings .
- Temperature control : Reflux (70–80°C) minimizes side reactions like hydrolysis .
Q. How to analyze π-stacking interactions in supramolecular assemblies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
